Cas no 55110-99-1 (2-(4-bromophenyl)aminoethan-1-ol)
2-(4-bromophenyl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- ETHANOL, 2-[(4-BROMOPHENYL)AMINO]-
- 2-[(4-bromophenyl)amino]ethan-1-ol
- N-beta-hydroxyethyl-p-bromoaniline
- Z335275406
- 2-((4-Bromophenyl)amino)ethan-1-ol
- AKOS000254203
- A1-87548
- 2-(4-bromo-phenylamino)-ethanol
- 879-099-5
- 2-(4-Bromoanilino)ethanol
- SCHEMBL3041532
- FCA11099
- DB-121901
- 55110-99-1
- EN300-106670
- 2-((4-Bromophenyl)amino)ethanol
- GYWMAZOWKOVMKS-UHFFFAOYSA-N
- G40480
- CS-0231019
- 2-(4-bromophenyl)aminoethan-1-ol
-
- Inchi: 1S/C8H10BrNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2
- InChI Key: GYWMAZOWKOVMKS-UHFFFAOYSA-N
- SMILES: C1(=CC=C(C=C1)Br)NCCO
Computed Properties
- Exact Mass: 214.99458Da
- Monoisotopic Mass: 214.99458Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.3Ų
2-(4-bromophenyl)aminoethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804318-25mg |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804318-50mg |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B804318-250mg |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 250mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-106670-0.05g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-106670-0.1g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 0.1g |
$113.0 | 2023-10-28 | |
| Enamine | EN300-106670-0.25g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 0.25g |
$162.0 | 2023-10-28 | |
| Enamine | EN300-106670-0.5g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 0.5g |
$310.0 | 2023-10-28 | |
| Enamine | EN300-106670-1.0g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 1g |
$414.0 | 2023-05-03 | |
| Enamine | EN300-106670-2.5g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 2.5g |
$810.0 | 2023-10-28 | |
| Enamine | EN300-106670-5.0g |
2-[(4-bromophenyl)amino]ethan-1-ol |
55110-99-1 | 94% | 5g |
$1199.0 | 2023-05-03 |
2-(4-bromophenyl)aminoethan-1-ol Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(4-bromophenyl)aminoethan-1-ol
Professional Introduction to 2-(4-bromophenyl)aminoethan-1-ol (CAS No. 55110-99-1)
2-(4-bromophenyl)aminoethan-1-ol, chemically known by its CAS number 55110-99-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a bromophenyl group and an aminoethanol backbone, has garnered considerable attention due to its versatile applications in drug development and molecular research.
The structural motif of 2-(4-bromophenyl)aminoethan-1-ol consists of a phenyl ring substituted with a bromine atom at the para position, connected to an amine-substituted ethylene glycol derivative. This configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both the bromine atom and the hydroxyl group on the same molecule allows for diverse functionalization pathways, enabling chemists to tailor its reactivity for specific synthetic targets.
In recent years, the pharmaceutical industry has shown increasing interest in compounds containing the bromophenyl moiety. This interest stems from the bromine atom's ability to participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. Furthermore, the amine and hydroxyl groups provide additional sites for further derivatization, making 2-(4-bromophenyl)aminoethan-1-ol a versatile building block for drug discovery.
One of the most compelling applications of 2-(4-bromophenyl)aminoethan-1-ol is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers can develop molecules that selectively inhibit specific kinases, thereby addressing unmet medical needs. The bromophenyl group serves as a handle for further chemical modifications, allowing for the optimization of binding affinity and selectivity.
Recent studies have also highlighted the utility of 2-(4-bromophenyl)aminoethan-1-ol in the development of central nervous system (CNS) drugs. The pharmacokinetic properties of compounds containing this scaffold have been investigated for their potential to cross the blood-brain barrier. This is particularly important for treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where targeting specific brain regions is essential. The hydroxyl group in 2-(4-bromophenyl)aminoethan-1-ol can be exploited to modify solubility and metabolic stability, enhancing its suitability for CNS applications.
The compound's role in medicinal chemistry extends beyond kinase inhibitors and CNS drugs. It has been employed in the synthesis of antiviral agents, where its structural features contribute to inhibiting viral proteases and polymerases. The bromine atom facilitates cross-coupling reactions that introduce aryl groups adjacent to critical functional sites, improving drug efficacy. Additionally, the amine functionality allows for the formation of hydrogen bonds with biological targets, enhancing binding interactions.
The synthetic methodologies involving 2-(4-bromophenyl)aminoethan-1-ol have seen significant advancements due to its reactivity. Researchers have developed novel catalytic systems that enhance the efficiency of transformations involving this compound. For instance, palladium-catalyzed cross-coupling reactions have been optimized to minimize side products and improve yields. These advancements not only streamline the synthesis but also make it more scalable for industrial applications.
In conclusion, 2-(4-bromophenyl)aminoethan-1-ol (CAS No. 55110-99-1) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic pathways, making it an indispensable tool for medicinal chemists. As research continues to uncover new therapeutic targets and challenges, compounds like 2-(4-bromophenyl)aminoethan-1-ol will remain at the forefront of innovation in chemical biology and drug discovery.
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